

Technical Support Center: Ent-Avibactam Sodium In Vivo Efficacy

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Compound of Interest

Compound Name: *ent-Avibactam sodium*

Cat. No.: B8799853

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **ent-Avibactam sodium** and its combinations in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of avibactam in vivo?

A1: Avibactam's primary role in vivo is to act as a β -lactamase inhibitor. It protects its partner β -lactam antibiotic (commonly ceftazidime) from degradation by a wide range of β -lactamase enzymes produced by resistant bacteria.^{[1][2]} This restores the antibacterial activity of the partner drug against otherwise resistant Gram-negative bacteria, such as Enterobacterales and *Pseudomonas aeruginosa*.^{[1][2][3]} Avibactam itself does not have significant antibacterial activity but is effective against Ambler class A, class C, and some class D β -lactamases.^{[4][5]}

Q2: Which partner antibiotics are commonly used with avibactam in vivo?

A2: Avibactam is most frequently combined with ceftazidime.^[1] It has also been evaluated in combination with aztreonam and ceftaroline fosamil to broaden the spectrum of activity, particularly against metallo- β -lactamase (MBL)-producing Enterobacterales.^{[6][7][8]} The combination of ceftazidime-avibactam with aztreonam has shown synergistic effects against strains producing NDM carbapenemases.^{[9][10]}

Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for avibactam efficacy?

A3: The PK/PD index that best correlates with avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a certain threshold concentration (%fT > CT).[6][8] This is a time-dependent parameter, not a concentration-dependent one. The required magnitude for this index can vary depending on the infection model and the specific pathogen.[6][11] For instance, in murine infection models, the threshold concentration (CT) for avibactam has been identified as around 1 mg/L to 2.5 mg/L.[2][6][12]

Q4: Can resistance to ceftazidime-avibactam develop during in vivo experiments?

A4: Yes, the emergence of resistance to ceftazidime-avibactam during in vivo treatment has been documented.[13][14] Common mechanisms include mutations in the β -lactamase enzymes (like KPC and AmpC) that reduce avibactam's ability to inhibit them.[13][14][15][16] For example, specific mutations in the Ω -loop of the KPC enzyme can confer resistance.[16] Other mechanisms can involve alterations in porin expression or efflux pumps.[4][15]

Q5: What are some strategies to overcome or prevent the emergence of resistance in vivo?

A5: One key strategy is optimizing the dosing regimen to maintain plasma concentrations above the PK/PD target (%fT > CT) for a sufficient duration.[6] Another approach is the use of combination therapy. For infections caused by bacteria producing metallo- β -lactamases (MBLs), against which avibactam is not active, combining ceftazidime-avibactam with aztreonam has shown significant synergistic bactericidal effects in vitro and in vivo.[9][10][17]

Troubleshooting Guide

Issue 1: Lack of Efficacy in an Animal Model

- Question: My in vivo experiment with ceftazidime-avibactam is not showing the expected reduction in bacterial load. What could be the cause?
- Answer: There are several potential reasons for a lack of efficacy:
 - Inappropriate Dosing: The dose of avibactam may be too low to achieve the necessary PK/PD target (%fT > CT). The required exposure can be higher in some infection models (e.g., thigh infection) compared to others (e.g., lung infection).[12] Review the dosing regimen and ensure it is sufficient to maintain free drug concentrations above the threshold of ~1 mg/L for the target duration.[2]

- Resistance Mechanism: The bacterial strain may possess a resistance mechanism that is not inhibited by avibactam, such as a metallo- β -lactamase (e.g., NDM, VIM, IMP).^{[4][9]} In such cases, ceftazidime-avibactam alone will be ineffective. Consider combination therapy with aztreonam.^{[9][17]}
- Emergence of Resistance: The bacteria may have developed resistance during the experiment. This can occur through mutations in β -lactamase genes like blaKPC or chromosomal AmpC.^{[13][14]} It is advisable to perform susceptibility testing on isolates recovered from treated animals to check for changes in the Minimum Inhibitory Concentration (MIC).
- Pharmacokinetic Issues: Ensure the drug is being administered correctly and is reaching the site of infection. Avibactam has been shown to distribute from a subcutaneous dosing site to the peritoneal cavity.^[1]

Issue 2: Interpreting Variable MIC values

- Question: The MIC of ceftazidime-avibactam for my target organism seems to vary between tests. Why is this happening?
- Answer: Variability in MIC testing can arise from several factors:
 - Fixed Avibactam Concentration: Standard MIC testing for ceftazidime-avibactam is performed with a fixed concentration of avibactam, typically 4 mg/L.^[18] The observed ceftazidime MIC is dependent on this fixed concentration.
 - Inoculum Effect: A higher-than-standard bacterial inoculum can sometimes lead to higher MIC values due to increased production of β -lactamase enzymes.
 - Presence of Multiple Resistance Mechanisms: The isolate may harbor multiple β -lactamases, some of which are more effectively inhibited by avibactam than others.^[4]
 - Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can be selected for under antibiotic pressure, leading to inconsistent results.

Issue 3: Unexpected Collateral Susceptibility or Cross-Resistance

- Question: After observing the development of ceftazidime-avibactam resistance, I noticed changes in susceptibility to other antibiotics. Is this expected?
- Answer: Yes, this phenomenon, known as collateral susceptibility or cross-resistance, can occur. The specific mutations that confer resistance to ceftazidime-avibactam can sometimes alter the bacterial cell in ways that make it more susceptible or resistant to other drugs. For example, certain mutations in the GES-5 β -lactamase that lead to ceftazidime-avibactam resistance have been associated with restored susceptibility to carbapenems like imipenem/relebactam, but also with increased resistance to cefiderocol.[13] Similarly, mutations in AmpC can also alter the susceptibility profile to other β -lactams.[14]

Data Presentation

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Animal Model	Pathogen	Ceftazidime Dose (mg/kg)	Avibactam Dose (mg/kg)	Ceftazidime:Avibactam Ratio	Outcome	Reference
Neutropenic Thigh	K. pneumoniae (blaKPC-2)	1024	256	4:1	Bactericidal effect (final counts of $2-3 \times 10^4$ cfu/thigh)	[2]
Rat Abdominal Abscess	K. pneumoniae (blaKPC-2)	-	-	4:1 (w/w)	3.3 log cfu/abscess (vs. 9.3 for ceftazidime alone) after 52h	[2]
Murine Sepsis	Ceftazidime-resistant, β -lactamase-producing isolates	2-58	0.5-14.5	4:1	Restored ceftazidime efficacy	[1]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Avibactam

Parameter	Value	Model/Species	Partner Drug	Reference
PK/PD Index	%fT > CT (Time above Threshold Concentration)	Various in vitro and in vivo models	Ceftazidime, Aztreonam, Ceftaroline	[6][8]
Target CT	1.0 mg/L	Monte Carlo Simulations	Ceftazidime	[2]
Target CT	2.0 - 2.5 mg/L	Hollow-fiber & Neutropenic Mouse	Aztreonam	[6]
Elimination Half-life	0.24 h	Mouse Plasma	-	[1]
%fT > CT (1 mg/L) for Stasis	14.1% to 62.5%	Neutropenic Mouse Thigh Model	Ceftazidime	[12]
%fT > CT (1 mg/L) for Stasis	0% to 21.4%	Neutropenic Mouse Lung Model	Ceftazidime	[12]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized infections.

- **Induction of Neutropenia:** Administer cyclophosphamide intraperitoneally to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state (neutrophil counts <100/mm³).
- **Infection:** On day 0, two hours after the second cyclophosphamide dose, inject a 0.1 mL bacterial suspension (e.g., 10⁶–10⁷ CFU/mL of a ceftazidime-resistant *K. pneumoniae* strain) into the posterior thigh muscles of each mouse.

- **Treatment Initiation:** Begin antibiotic therapy 2 hours post-infection. Administer ceftazidime and avibactam (e.g., subcutaneously) at predetermined doses and intervals. A common ratio is 4:1 (ceftazidime:avibactam).[\[2\]](#)
- **Efficacy Assessment:** At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions.
- **Quantification:** Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per thigh. Efficacy is measured by the change in log₁₀ CFU compared to the initial inoculum at the start of therapy.

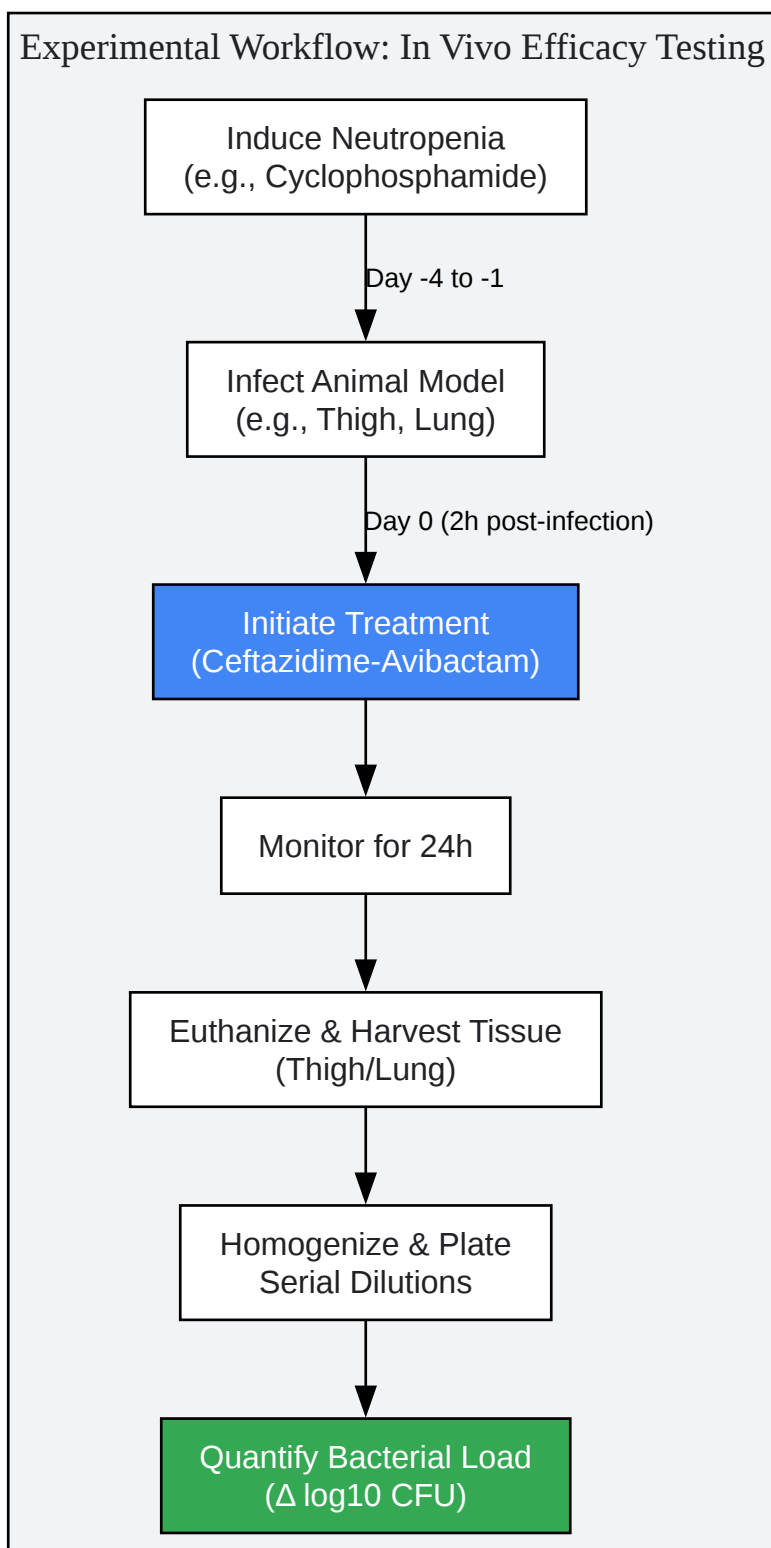
Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This assay is used to assess the synergistic effect of two antimicrobial agents, such as ceftazidime-avibactam and aztreonam.[\[17\]](#)

- **Preparation:** Prepare a 96-well microtiter plate. Serially dilute Drug A (e.g., ceftazidime-avibactam) horizontally and Drug B (e.g., aztreonam) vertically. This creates a matrix of wells with varying concentrations of both drugs.
- **Inoculation:** Add a standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) to each well. Include growth control wells (no drug) and sterility control wells (no bacteria).
- **Incubation:** Incubate the plate at 35°C for 18-24 hours.
- **Reading:** Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
- **Calculation:** Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
 - $FICA = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $FICB = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\text{FIC Index} = FICA + FICB$
- **Interpretation:**

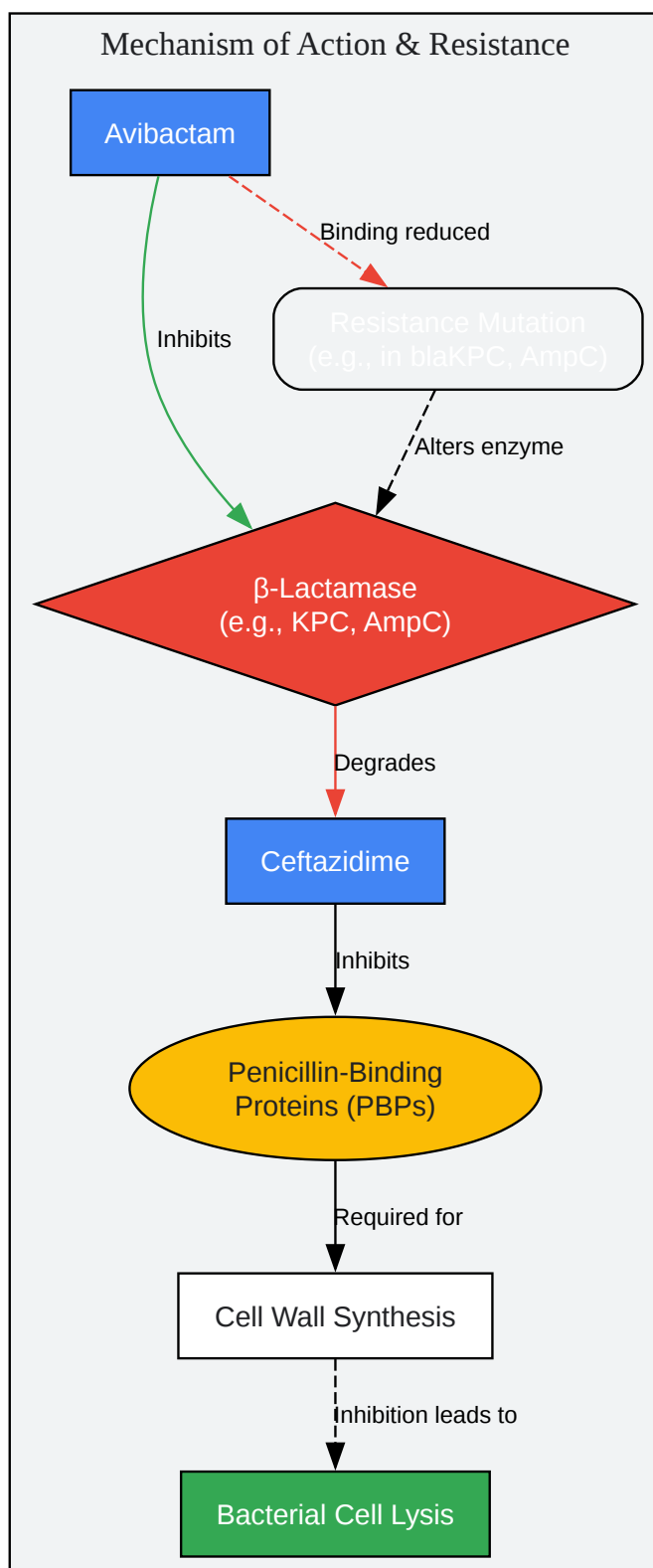
- Synergy: FIC Index ≤ 0.5
- Additive: $0.5 < \text{FIC Index} \leq 1$
- Indifference: $1 < \text{FIC Index} \leq 2$
- Antagonism: FIC Index > 2 ^[17]

Visualizations



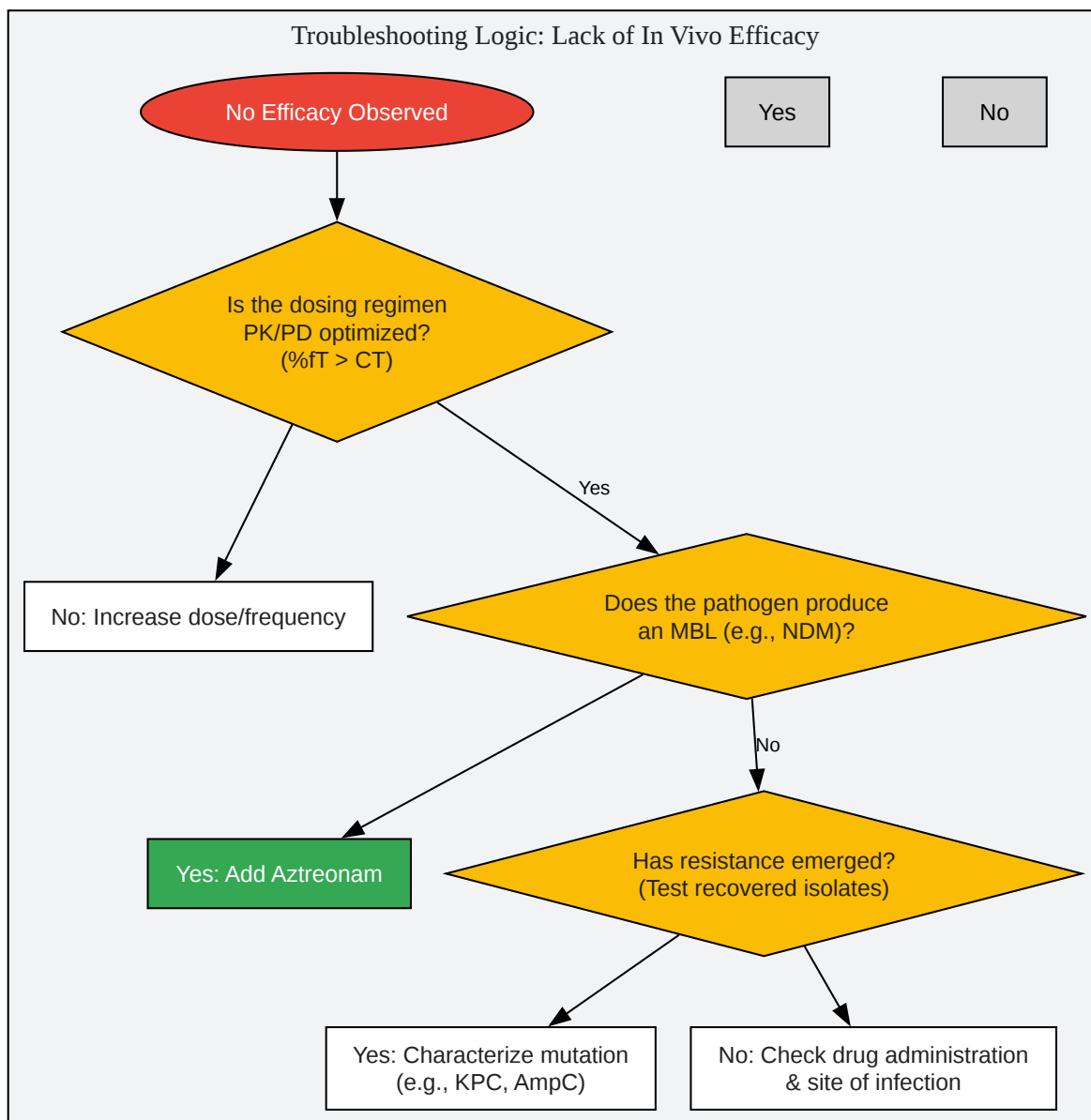
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Caption: Workflow for a neutropenic murine thigh/lung infection model.



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Caption: Ceftazidime-Avibactam mechanism and key resistance pathway.



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Caption: Decision tree for troubleshooting poor in vivo efficacy.

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